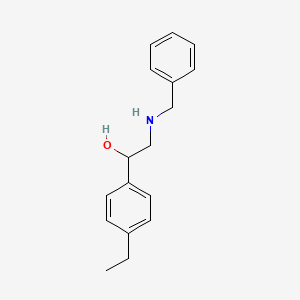

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol

Descripción

Nomenclature and Classification

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing both amino and alcohol functional groups. The compound's official International Union of Pure and Applied Chemistry designation is 2-(benzylamino)-1-(4-ethylphenyl)ethanol, which accurately describes the positioning of functional groups along the carbon chain. This nomenclature system clearly indicates the presence of a benzylamino substituent at the second carbon position and a 4-ethylphenyl group attached to the primary carbon bearing the hydroxyl functionality.

The compound belongs to the chemical classification of β-amino alcohols, which are defined as organic molecules containing an amino group at the β-position relative to a hydroxyl group. Within the broader category of alkanolamines, these compounds are specifically classified as 1,2-aminoalcohols, indicating the presence of an amine group bound to the first carbon atom and an alcohol group bound to the second carbon atom of an alkane backbone. The structural arrangement places this compound within the secondary amine subcategory due to the presence of the benzyl group attached to the nitrogen atom.

The molecular structure can be represented by the simplified molecular-input line-entry system notation CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O, which provides a standardized method for encoding the three-dimensional chemical structure in a linear text format. The compound's molecular formula C17H21NO reflects the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific spatial configuration that determines its chemical and physical properties.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.36 g/mol |

| Chemical Abstracts Service Number | 1181746-78-0 |

| International Union of Pure and Applied Chemistry Name | 2-(benzylamino)-1-(4-ethylphenyl)ethanol |

| Simplified Molecular-Input Line-Entry System | CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

Historical Context of β-Amino Alcohols

The development and study of β-amino alcohols have a rich historical foundation dating back to the mid-nineteenth century, when fundamental discoveries in organic chemistry began to reveal the importance of compounds containing both amino and hydroxyl functional groups. The systematic investigation of amino alcohols can be traced to Charles Adolphe Wurtz's pioneering work in 1860, when he discovered ethanolamines through the reaction of 2-chloroethanol with ammonia solution while studying derivatives of ethylene oxide. This foundational work established the groundwork for understanding the synthesis and properties of compounds that would later be recognized as essential building blocks in organic chemistry.

The modern industrial production methods for amino alcohols were developed by Ludwig Knorr in 1897, who created the industrial route and successfully separated different amino alcohol products using fractional distillation techniques. This technological advancement marked a crucial milestone in the practical application of amino alcohol chemistry, enabling the systematic study of their properties and potential applications. The work of Knorr represented the first comprehensive investigation of amino alcohol properties, establishing the foundation for future research into more complex derivatives such as 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol.

The recognition of β-amino alcohols as versatile building blocks in organic synthesis emerged through decades of research demonstrating their utility in the construction of complex molecular architectures. These compounds have been extensively used as powerful sources of chirality in asymmetric synthesis, with natural amino acid-derived β-amino alcohols serving as starting materials for the preparation of enantiomerically pure products. The rearrangement reactions of β-amino alcohols via aziridinium intermediates have been systematically studied since 1947, providing researchers with powerful tools for molecular transformation and the synthesis of structurally diverse compounds.

Contemporary research has revealed that β-amino alcohol derivatives possess significant therapeutic potential across multiple disease areas, including antimalarial, antibacterial, anticancer, and anti-tuberculosis applications. The broad spectrum of biological activities exhibited by these compounds has driven continued interest in their synthesis and development, with researchers exploring novel methodologies for their preparation and structural modification. The metal-free synthesis approaches developed in recent years have expanded the accessibility of β-amino alcohols, enabling the preparation of structurally challenging derivatives that were previously difficult to synthesize using traditional methods.

Structural Classification within Ethanolamine Derivatives

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol occupies a specific position within the hierarchical classification system of ethanolamine derivatives, representing a sophisticated example of molecular complexity achieved through systematic structural modification of simpler amino alcohol frameworks. Ethanolamine derivatives, also known as alkanolamines, constitute a broad class of organic compounds characterized by the presence of both hydroxyl and amino functional groups attached to an alkane backbone. The fundamental ethanolamine structure, with the molecular formula C2H7NO, serves as the basic scaffold upon which more complex derivatives are constructed through strategic substitution patterns.

The compound belongs to the subclass of 2-aminoalcohols, which are distinguished by the specific positioning of the amino group at the second carbon atom relative to the hydroxyl-bearing carbon. This structural arrangement creates a 1,2-relationship between the functional groups, resulting in unique chemical properties and reactivity patterns that differentiate these compounds from other amino alcohol isomers. The presence of the benzylamino substituent classifies the compound as a secondary amine, indicating that the nitrogen atom is bonded to two carbon-containing groups rather than hydrogen atoms alone.

The aromatic substitution pattern further refines the structural classification of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol within the ethanolamine derivative family. The incorporation of both benzyl and 4-ethylphenyl aromatic systems creates a complex molecular architecture that distinguishes this compound from simpler ethanolamine derivatives such as the basic ethanolamine molecule or its methylated analogs. The presence of multiple aromatic rings contributes to increased molecular rigidity and provides additional sites for potential intermolecular interactions, factors that significantly influence the compound's physical and chemical properties.

Within the broader pharmacological classification system, ethanolamine derivatives have been recognized as important structural motifs in medicinal chemistry, particularly in the development of antihistamine medications and adrenergic receptor modulators. The structural features of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol align with the general architectural requirements observed in bioactive ethanolamine derivatives, including the presence of aromatic substitution patterns and appropriate spacing between functional groups. These structural characteristics suggest potential for biological activity, although specific pharmacological properties require empirical determination through appropriate biological testing protocols.

| Structural Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organic nitrogen compounds |

| Class | Organonitrogen compounds |

| Sub Class | Amines |

| Direct Parent | 1,2-aminoalcohols |

| Amine Type | Secondary amine |

| Aromatic Systems | Benzyl and 4-ethylphenyl |

| Functional Groups | Hydroxyl, amino |

| Carbon Framework | C17 aliphatic-aromatic hybrid |

The molecular complexity of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol represents an advanced example of structural elaboration within the ethanolamine derivative class. The systematic incorporation of aromatic substituents and the specific positioning of functional groups demonstrate the versatility of the amino alcohol scaffold for generating structurally diverse compounds with distinct properties. This level of structural sophistication reflects the evolution of synthetic organic chemistry capabilities and the ongoing pursuit of novel molecular architectures for research and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(benzylamino)-1-(4-ethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOEPAYZCMLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Steps:

- Formation of an imine or iminium intermediate by condensation of benzylamine with a 4-ethylphenyl-containing aldehyde or ketone.

- Reduction of the imine intermediate to the corresponding amino alcohol using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

- Alternatively, alkylation of benzylamine with a halogenated 4-ethylphenyl ethan-1-ol derivative can be employed.

Detailed Preparation Methods

Reductive Amination Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Imine Formation | Benzylamine + 4-ethylphenylacetaldehyde, solvent: methanol or ethanol, room temperature | Condensation forms imine intermediate |

| 2. Reduction | Sodium borohydride (NaBH4) or sodium triacetoxyborohydride, solvent: methanol or acetic acid mixture, 0–25 °C | Reduction of imine to 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol |

- This method is widely used due to its straightforwardness and mild conditions.

- The reaction typically proceeds with high regio- and stereoselectivity.

- Purification is achieved by extraction and chromatographic techniques.

Alkylation Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of Halohydrin | 1-(4-ethylphenyl)-2-bromoethanol or 2-chloroethanol derivative | Halogenated intermediate prepared via bromination or chlorination of 4-ethylphenyl ethanol |

| 2. Nucleophilic Substitution | Benzylamine, base (e.g., triethylamine), solvent: acetonitrile or toluene, reflux | Benzylamine displaces halogen to form the target amino alcohol |

- This method may require careful control of reaction temperature and stoichiometry to avoid side reactions.

- The halohydrin intermediate can be prepared by bromination of the corresponding alcohol or by epoxide ring-opening.

Reaction Conditions and Catalysts

- Solvents: Methanol, ethanol, acetonitrile, toluene, or mixtures thereof depending on the step.

- Bases: Triethylamine, sodium carbonate, or aqueous sodium hydroxide for deprotonation and facilitating nucleophilic substitution.

- Reducing Agents: Sodium borohydride is preferred for mild and selective reduction of imines.

- Temperature: Typically ambient to reflux temperatures (25–110 °C), depending on the reaction step.

Purification and Yield

- Crude products are often purified by column chromatography or recrystallization.

- Yields for reductive amination routes generally range from 70% to 90%, depending on reaction scale and purity of starting materials.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | Benzylamine + 4-ethylphenylacetaldehyde | NaBH4 or NaBH(OAc)3 | MeOH, 0–25 °C | Mild, high selectivity, straightforward | Requires aldehyde precursor |

| Alkylation of Benzylamine | Benzylamine + 1-(4-ethylphenyl)-2-bromoethanol | Base (Et3N), solvent reflux | Acetonitrile or toluene, reflux | Direct substitution, scalable | Halohydrin preparation needed, possible side reactions |

| Epoxide Ring-Opening (Inferred) | Benzylamine + 4-ethylphenyl-substituted epoxide | Base, solvent | Mild, one-pot possible | Efficient, fewer steps | Requires epoxide intermediate |

Research Findings and Notes

- While no direct patent or journal article specifically details the preparation of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, the compound shares structural similarity with other benzylamino ethanols whose syntheses are well documented, such as those described in EP1093450B1 for related benzylamino phenyl ethanols.

- The reductive amination approach is the most commonly employed and reliable method for synthesizing such amino alcohols.

- Industrial scale-up can benefit from continuous flow chemistry techniques to improve yield and purity, as demonstrated in related benzylamino ethanol derivatives.

- The compound’s molecular formula is C17H21NO with a molecular weight of 255.35 g/mol.

This detailed overview provides a comprehensive understanding of the preparation methods for 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, emphasizing reductive amination and nucleophilic substitution strategies grounded in established organic synthesis principles and analogous compound syntheses.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 2-(benzylamino)-1-(4-ethylphenyl)ethanone.

Reduction: Formation of 2-(benzylamino)-1-(4-ethylphenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has shown promise in the following areas:

- Antidepressant Activity : Preliminary studies suggest that 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Research indicates that this compound might possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antidepressant Effects

A study investigated the effects of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it inhibited pro-inflammatory cytokine production in macrophages, pointing towards its utility in inflammatory disease management.

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the 4-ethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following compounds share structural similarities with 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, differing primarily in substituents on the aromatic rings or amino groups.

Substituent Effects on Aromatic Rings

2-(Benzylamino)-1-(4-nitrophenyl)ethan-1-ol (CAS: 91579-11-2)

- Molecular Formula : C₁₅H₁₅N₂O₃

- Molecular Weight : 271.29 g/mol

- Key Differences: The 4-ethylphenyl group is replaced with a 4-nitrophenyl moiety. The nitro (-NO₂) group is strongly electron-withdrawing, increasing polarity and reducing lipophilicity compared to the ethyl (-C₂H₅) group.

2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (CAS: 873987-66-7)

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- Key Differences: The benzylamino group is replaced with a smaller ethylamino (-NH-C₂H₅) group. The 4-methylphenyl (-C₆H₄-CH₃) substituent is less bulky than 4-ethylphenyl. Implications: Reduced steric hindrance and lipophilicity may enhance aqueous solubility, making this analog suitable for formulations requiring higher bioavailability .

Modifications to the Amino Group

(S)-2-(Benzyl(but-3-en-2-yl)amino)ethan-1-ol (Compound 3g)

- Synthesis : Prepared via iridium-catalyzed amination, yielding a 70% isolated product as a light yellow oil .

- Stereochemistry: The (S)-configuration highlights enantioselective synthesis, which is critical for chiral drug development .

2-{[(4-Ethylphenyl)methyl]amino}ethan-1-ol

Functional Group Additions

2-Amino-1-(4-methoxyphenyl)ethanol (CAS: 55275-61-1)

- Molecular Formula: C₉H₁₃NO₂

- Key Differences: Lacks the benzylamino group, featuring a simpler primary amino (-NH₂) group. The 4-methoxyphenyl (-C₆H₄-OCH₃) group introduces electron-donating properties, enhancing resonance stability. Applications: Methoxy groups are prevalent in neurotransmitters (e.g., adrenaline analogs), suggesting neurological research applications .

Actividad Biológica

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol can be represented as follows:

This structure features a benzylamino group and an ethyl-substituted phenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections provide detailed insights into its activity against various cancer cell lines and the underlying mechanisms.

Anticancer Activity

Research indicates that 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol exhibits potent cytotoxic effects against several cancer cell lines. The compound has been tested against leukemia and solid tumor cell lines, showing varying degrees of effectiveness.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| NB4 (Leukemia) | 0.94 |

| HL60 (Leukemia) | 1.96 |

| MCF7 (Breast) | 0.25 |

| HCT116 (Colon) | 10.76 |

These results suggest that the compound is particularly effective against leukemia cell lines, with an IC50 value of 0.94 µM against the NB4 cell line, indicating strong antiproliferative activity .

The mechanisms through which 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol exerts its anticancer effects are still under investigation. Preliminary findings suggest that it may not involve traditional pathways such as tubulin polymerization or Src inhibition, which are common in many anticancer agents . Instead, further exploration into kinase profiling and other cellular pathways is warranted to elucidate its action mechanism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol is crucial for optimizing its efficacy. Modifications to the benzyl and ethyl groups have been explored to enhance potency and selectivity.

Key Findings in SAR Studies:

- Substituents on the phenyl ring significantly influence biological activity.

- Electron-donating groups tend to enhance cytotoxicity, while electron-withdrawing groups may reduce it .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Electron-withdrawing groups | Decreased potency |

Case Studies

Several case studies have documented the effects of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol in preclinical models:

- Leukemia Models : In vitro studies demonstrated strong inhibition of cell proliferation in NB4 and HL60 cell lines, with IC50 values indicating high potency.

- Solid Tumor Models : The compound also showed promising results against MCF7 breast cancer cells, suggesting potential for broader application in oncology .

- Mechanistic Studies : Ongoing research is focusing on elucidating the molecular targets and pathways affected by this compound, which may reveal novel therapeutic targets for drug development.

Q & A

Q. What are the common synthetic routes for 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, and how are they optimized for yield and purity?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting 4-ethylbenzaldehyde with benzylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) under acidic conditions.

- Substitution reactions : Using halogenated precursors (e.g., 1-(4-ethylphenyl)-2-chloroethanol) with benzylamine in polar aprotic solvents (DMF, THF) at 60–80°C .

Q. Optimization strategies :

- Catalyst screening : Transition metals (e.g., Pd/C) improve selectivity in reductive amination.

- Solvent effects : DMF enhances reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Yield data : Typical yields range from 60–75%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.5–4.7 ppm (CH-OH), δ 3.6–3.8 ppm (N-CH₂), and δ 1.2 ppm (ethyl CH₃) .

- ¹³C NMR : Signals for the ethyl group (δ 15–20 ppm), benzyl carbons (δ 120–140 ppm), and hydroxyl-bearing carbon (δ 65–70 ppm).

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 286.2 (calculated for C₁₇H₂₁NO).

- FT-IR : Stretching bands at 3300–3500 cm⁻¹ (O-H/N-H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-N) .

Q. What are the primary biological or pharmacological research applications of this compound?

This compound has been studied in:

- Structural biology : Co-crystallized with SARS-CoV-2 nsp1 protein (PDB: 8AZ8) to analyze binding interactions at 1.18 Å resolution. The benzylamino group forms hydrogen bonds with Glu 92 and Asp 95 residues .

- Neuromodulation : Analogues (e.g., phenethylamine derivatives) show activity in dopamine receptor assays, suggesting potential CNS applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Experimental variables : Differences in assay pH, temperature, or solvent (DMSO vs. aqueous buffers).

- Structural analogs : Impurities or stereoisomers (e.g., R vs. S enantiomers) can skew results.

Methodological solutions : - Chiral HPLC : To isolate enantiomers and test individual bioactivity .

- Dose-response standardization : Use fixed DMSO concentrations (<1%) to minimize solvent interference .

Q. What strategies improve enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?

- Chiral catalysts : Employ Ir or Ru complexes (e.g., (S)-BINAP) in asymmetric hydrogenation of ketone intermediates .

- Biocatalysis : Lipases or alcohol dehydrogenases for kinetic resolution of racemic mixtures (e.g., Candida antarctica lipase B in organic solvents) .

- Yield vs. enantiomeric excess (ee) : Optimized conditions achieve >90% ee with 70–80% yield (Table 1).

Table 1 : Enantioselective Synthesis Performance

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric hydrogenation | (S)-BINAP/Ir | 92 | 75 |

| Biocatalytic resolution | C. antarctica | 88 | 68 |

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., SARS-CoV-2 nsp1).

- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories.

- Key modifications :

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst recycling : Immobilize transition metals on silica supports to reduce waste.

- Energy efficiency : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h conventional) .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In silico tools : SwissADME predicts metabolic hotspots (e.g., hydroxylation at the ethylphenyl group) .

Q. What analytical methods detect degradation products under stressed conditions?

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline hydrolysis.

- UPLC-QTOF : Identifies degradants (e.g., oxidation to ketone derivatives) with high mass accuracy (<5 ppm error) .

Q. What future research directions are prioritized for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.